3-(5-Bromothiophen-2-YL)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-YL]pyridazine
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Overview
Description
3-(5-Bromothiophen-2-YL)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-YL]pyridazine is a complex organic compound that features a pyridazine core substituted with a bromothiophene group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-YL)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-YL]pyridazine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Bromothiophene Group: This step involves the bromination of thiophene followed by its coupling with the pyridazine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the Piperidine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-YL)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-YL]pyridazine can undergo various chemical reactions, including:
Oxidation: The bromothiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine core can be reduced under suitable conditions to form dihydropyridazines.
Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromothiophen-2-YL)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-YL]pyridazine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of biological receptors or enzymes.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-YL)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-YL]pyridazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromothiophen-2-YL)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-YL]pyrimidine: Similar structure but with a pyrimidine core.
3-(5-Bromothiophen-2-YL)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-YL]pyrazine: Similar structure but with a pyrazine core.
Uniqueness
The uniqueness of 3-(5-Bromothiophen-2-YL)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-YL]pyridazine lies in its specific substitution pattern and the presence of the pyridazine core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[1-[6-(5-bromothiophen-2-yl)pyridazin-3-yl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5OS/c1-23-10-12-25(13-11-23)19(26)14-6-8-24(9-7-14)18-5-2-15(21-22-18)16-3-4-17(20)27-16/h2-5,14H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHJLOJZAOXDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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